N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Overview
Description
“N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms . Triazoles are known to exhibit a broad range of biological activities .
Synthesis Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules . The synthesis of triazoles often involves the reaction of an aryl/alkyl halide, alkynes, and NaN3 .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring, a quinoxaline ring, and a benzyl group. The triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents . They can react with both electrophiles and nucleophiles, allowing for the construction of diverse novel bioactive molecules .Scientific Research Applications
Inotropic Activity
A study by Zhang et al. (2008) focuses on the synthesis and evaluation of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives. These compounds, including those similar to N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, demonstrated positive inotropic activity. This was measured by the increased left atrium stroke volume in isolated rabbit heart preparations. The compound N-(1-benzyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(4-benzylpiperazin-1-yl)acetamide showed significant potency, indicating potential applications in cardiac therapeutics (Zhang et al., 2008).
Synthesis Techniques
Y. An et al. (2017) demonstrated a method for synthesizing 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. Their approach involved Ugi four-component reactions and copper-catalyzed tandem reactions, providing efficient access to complex fused tricyclic scaffolds. This methodology is relevant for synthesizing compounds similar to this compound, highlighting innovative pathways in pharmaceutical chemistry (Y. An et al., 2017).
Potential Anticancer and Antimicrobial Applications
Doaa A E Issa et al. (2015) explored the synthesis of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines. They investigated their potential as anticancer and antimicrobial agents. Compounds in this class were selected by the National Cancer Institute for evaluation against various human cancer cell lines. One compound demonstrated high effectiveness against leukemia, lung cancer, and breast cancer cell lines, suggesting a potential route for developing new treatments for these diseases (Issa et al., 2015).
Antidepressant and Adenosine Receptor Antagonist Potential
Research by Sarges et al. (1990) on a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines revealed their potential as novel and rapid-acting antidepressant agents. These compounds showed affinity for adenosine A1 and A2 receptors, indicating their use in neuropsychiatric disorders. This study provides insight into the therapeutic potential of compounds like this compound in treating depression (Sarges et al., 1990).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the 1,2,4-triazole ring , which is a common structural moiety in many drugs with a wide range of pharmacological activity .
Mode of Action
The 1,2,4-triazole ring in its structure can be considered a bioisostere of an amide, ester, or carboxyl groups . This suggests that the compound might interact with its targets through similar mechanisms as other drugs containing these groups.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,4-triazole derivatives generally exhibit good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to note that triazoles and their derivatives can have adverse events such as hepatotoxicity and hormonal problems, leading to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it is a derivative of NBPEA, which has been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on similar compounds have shown that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds have shown that they can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Properties
IUPAC Name |
N-benzyl-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-17-12-18(2)14-20(13-17)34-25-24-29-30(16-23(32)27-15-19-8-4-3-5-9-19)26(33)31(24)22-11-7-6-10-21(22)28-25/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIRJAWANFELAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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